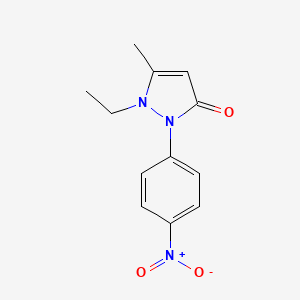
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1,2-dihydro-3h-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring. It is of interest in various fields of research due to its potential biological activities and applications in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include ethyl acetoacetate, hydrazine hydrate, and 4-nitrobenzaldehyde.
Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
Nitration: The pyrazolone derivative is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the para position of the phenyl ring.
Alkylation: The final step involves the alkylation of the pyrazolone ring with ethyl iodide to obtain 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Oxidized Products: Oxidation reactions yield various oxidized products depending on the conditions used.
Substituted Derivatives: Substitution reactions produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the ethyl and nitrophenyl groups.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the pyrazolone ring.
Ethyl acetoacetate: A starting material in the synthesis but lacks the pyrazolone ring and nitrophenyl group.
Uniqueness
1-Ethyl-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
88585-26-6 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
1-ethyl-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C12H13N3O3/c1-3-13-9(2)8-12(16)14(13)10-4-6-11(7-5-10)15(17)18/h4-8H,3H2,1-2H3 |
Clave InChI |
GAIPWDYZJUSNKM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



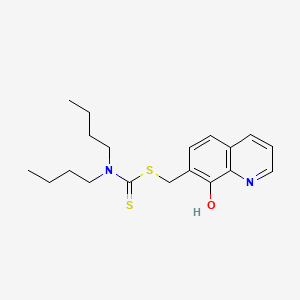
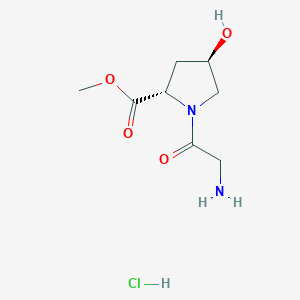
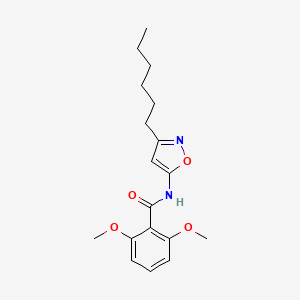
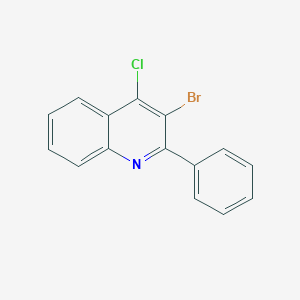
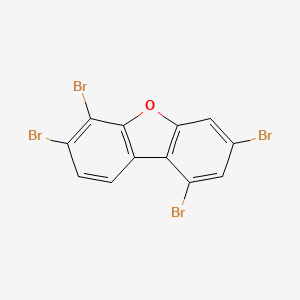
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
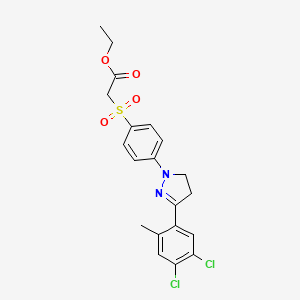
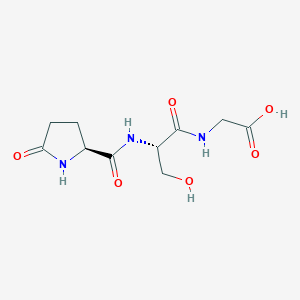
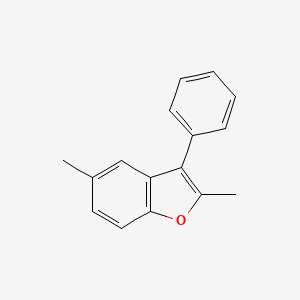
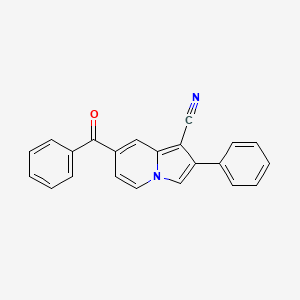
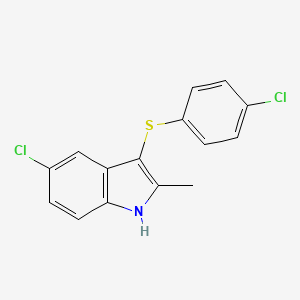
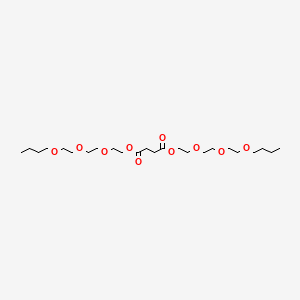
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
